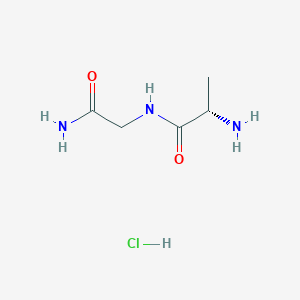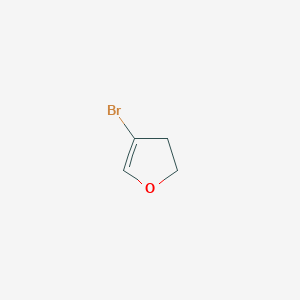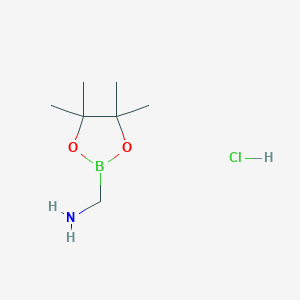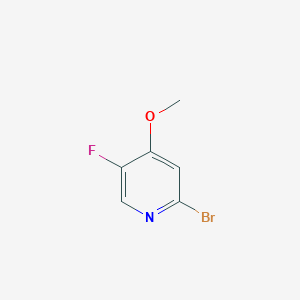
2-Bromo-5-fluoro-4-metoxipirina
Descripción general
Descripción
2-Bromo-5-fluoro-4-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H5BrFNO. This compound is characterized by the presence of bromine, fluorine, and methoxy substituents on the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-4-methoxypyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the synthesis of biologically active molecules for studying cellular processes and drug interactions.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, such as herbicides and fungicides.
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-5-fluoro-4-methoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as a reagent in this reaction, contributing to the formation of new carbon-carbon bonds .
Mode of Action
2-Bromo-5-fluoro-4-methoxypyridine interacts with its targets through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Bromo-5-fluoro-4-methoxypyridine . This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is stable and readily prepared , suggesting that it may have favorable bioavailability.
Result of Action
The primary result of the action of 2-Bromo-5-fluoro-4-methoxypyridine is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the bromination of 5-fluoro-4-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Another approach involves the fluorination of 2-bromo-4-methoxypyridine using a fluorinating agent like Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Bromo-5-fluoro-4-methoxypyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and organometallic reagents. For example, Suzuki-Miyaura coupling reactions with boronic acids can form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Heck and Sonogashira couplings, can be used to form carbon-carbon bonds with various substrates.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the methoxy group.
Amines and Thiols: Formed through nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluoropyridine: Similar structure but lacks the methoxy group, making it less versatile in certain synthetic applications.
2-Bromo-4-methoxypyridine: Lacks the fluorine atom, which may affect its reactivity and selectivity in chemical reactions.
5-Bromo-2-fluoropyridine: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Bromo-5-fluoro-4-methoxypyridine is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the pyridine ring. This combination of substituents provides a balance of electronic and steric effects, making it a valuable intermediate for diverse synthetic applications. Its versatility in undergoing various chemical reactions and its role in the synthesis of complex molecules highlight its importance in scientific research and industrial applications.
Propiedades
IUPAC Name |
2-bromo-5-fluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALQJBZQRNNIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


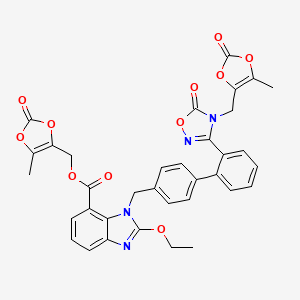
![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)
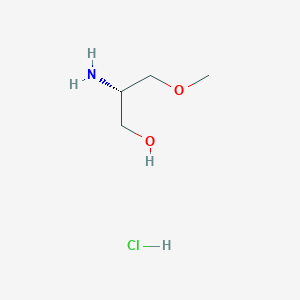
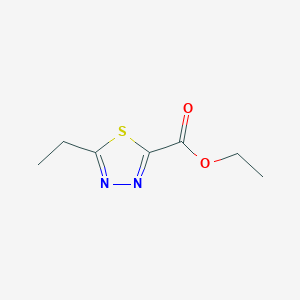
![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
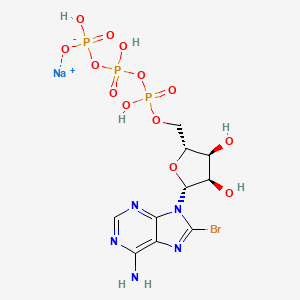
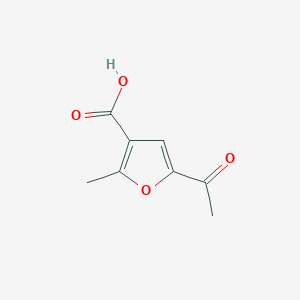

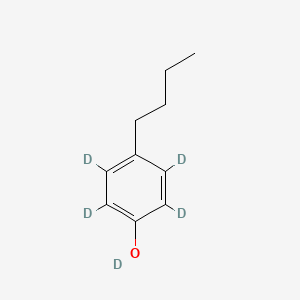
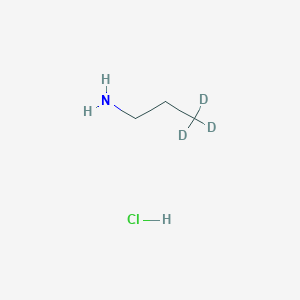
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
